molecular formula C13H14BrNO3 B1376358 5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile CAS No. 1292317-99-7

5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile

Cat. No. B1376358
M. Wt: 312.16 g/mol
InChI Key: UOGFCMTXPIPXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile, or 5-BrMOB, is an organobromine compound that has been used in various scientific research applications. It is a versatile compound, with a wide range of potential uses in lab experiments.

Scientific Research Applications

Zinc Phthalocyanine Derivatives

A new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups containing Schiff base, has been synthesized. The photophysical and photochemical properties of this compound are described, highlighting its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Sugar Imine Molecule Synthesis

A novel sugar imine molecule has been synthesized and characterized, highlighting its potential applications in various chemical transformations. The synthesis employs D-glucose and click chemistry reaction mechanisms, showcasing the versatility of sugar derivatives in organic synthesis (Majed Jari Mohammed et al., 2020).

properties

IUPAC Name

5-bromo-3-methoxy-2-(oxan-4-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-16-12-7-10(14)6-9(8-15)13(12)18-11-2-4-17-5-3-11/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGFCMTXPIPXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2CCOCC2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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